An In-depth Technical Guide to (4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone
An In-depth Technical Guide to (4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone
CAS Number: 1187385-58-5
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone, a compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and expected analytical characterization. Furthermore, it explores the potential biological significance of this compound class, offering insights for researchers in drug discovery and development.
Introduction and Chemical Identity
(4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone is a polysubstituted aromatic ketone containing a piperidine moiety. The benzoylpiperidine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds with a wide range of therapeutic applications.[1] The presence of halogen substituents (bromo and chloro) on the phenyl ring offers opportunities for further synthetic modifications, such as cross-coupling reactions, enhancing the potential for creating diverse chemical libraries for drug screening.[1]
Molecular Structure:
This guide will provide a robust foundation for the synthesis, characterization, and potential application of this compound.
Physicochemical and Spectroscopic Properties
While specific experimental data for (4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone is not widely available in the public domain, its properties can be predicted based on its chemical structure and data from analogous compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Remarks |
| Molecular Formula | C₁₂H₁₃BrClNO | Derived from chemical structure. |
| Molecular Weight | 302.60 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for similar organic compounds. |
| Melting Point | 80 - 100 °C | Estimated based on similar substituted benzoylpiperidines. |
| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. Insoluble in water. | Expected for a nonpolar organic molecule. |
| Boiling Point | > 300 °C | Estimated; likely to decompose at higher temperatures. |
Spectroscopic Characterization (Predicted):
The identity and purity of (4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone can be confirmed using standard spectroscopic techniques. The expected spectral data are as follows:
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the disubstituted phenyl ring and the aliphatic protons of the piperidine ring. Aromatic protons will likely appear in the range of δ 7.2-7.8 ppm. The piperidine protons will show complex multiplets in the δ 1.5-3.8 ppm region.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the carbonyl carbon (around δ 168-172 ppm), aromatic carbons (δ 125-140 ppm), and aliphatic carbons of the piperidine ring (δ 24-48 ppm).
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IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1630-1660 cm⁻¹. C-N stretching and aromatic C-H and C=C stretching vibrations will also be present.
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MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic patterns for bromine and chlorine atoms. Fragmentation patterns would likely involve the loss of the piperidine ring or the halogen atoms.
Synthesis of (4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone
The most straightforward and common method for the synthesis of (4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone is through the amidation of 4-bromo-2-chlorobenzoic acid or its corresponding acyl chloride with piperidine. Amide bond formation is a fundamental reaction in organic synthesis, and various coupling reagents can be employed to facilitate this transformation.[2]
Two primary synthetic routes are proposed:
Route A: Amide coupling of 4-bromo-2-chlorobenzoic acid with piperidine using a coupling agent. Route B: Reaction of 4-bromo-2-chlorobenzoyl chloride with piperidine.
Route B is often preferred for its simplicity and high yield, as acyl chlorides are highly reactive towards amines.
Proposed Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis starting from 4-bromo-2-chlorobenzoic acid.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
This protocol is based on well-established procedures for amide synthesis.[3]
Step 1: Synthesis of 4-Bromo-2-chlorobenzoyl chloride
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-chlorobenzoic acid (1.0 eq).
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Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the starting material.
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Chlorinating Agent: Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
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Reaction: Stir the reaction mixture at room temperature or gentle reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
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Work-up: After completion, remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 4-bromo-2-chlorobenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of (4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone
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Reaction Setup: In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve piperidine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.
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Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Add a solution of the crude 4-bromo-2-chlorobenzoyl chloride (1.0 eq) in anhydrous DCM dropwise to the piperidine solution.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching and Extraction: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure (4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone.
Potential Applications and Biological Relevance
The benzoylpiperidine scaffold is a key pharmacophore in many centrally active agents.[1] Derivatives of benzoylpiperidine have shown significant activity as inhibitors of the glycine transporter type-2 (GlyT-2), which are of interest for the treatment of chronic pain, epilepsy, and other neurological disorders.[4]
Furthermore, substituted piperidine analogs have been investigated for a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and antioxidant properties.[5][6] The specific substitution pattern of (4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone, with its halogenated phenyl ring, makes it an interesting candidate for screening in various biological assays, particularly those related to neuroscience and oncology.
The following diagram illustrates the potential relationship between the core structure and its therapeutic implications.
Caption: Relationship between the core structure and potential therapeutic areas.
Safety and Handling
As with any chemical compound, (4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
The precursors, particularly thionyl chloride and 4-bromo-2-chlorobenzoyl chloride, are corrosive and moisture-sensitive. They should be handled with extreme care.
For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
(4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. This guide provides a comprehensive, albeit partially predictive, overview of its properties, a reliable synthetic strategy, and an outlook on its potential biological relevance. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this and related compounds.
References
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PubMed. Inhibitors of the glycine transporter type-2 (GlyT-2): synthesis and biological activity of benzoylpiperidine derivatives. Available from: [Link]
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The Royal Society of Chemistry. Supporting Information. Available from: [Link]
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Wiley Online Library. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Available from: [Link]
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